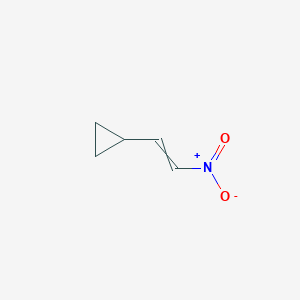

(2-nitroethenyl)cyclopropane

Description

Properties

IUPAC Name |

2-nitroethenylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCAGMYVDOFLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

Rhodium-catalyzed cyclopropanation involves the reaction of α-nitro diazo compounds with alkenes to form nitrocyclopropanes. The diazo compound acts as a carbene precursor, while the rhodium catalyst facilitates carbene transfer to the alkene. For example, α-diazo-α-nitro ethyl acetate (1 ) reacts with alkenes under Rh<sub>2</sub>(OAc)<sub>4</sub> catalysis to yield nitrocyclopropanes. The reaction proceeds via a metal-associated carbene intermediate, which undergoes stereoselective [2+1] cycloaddition with the alkene.

Key Conditions

Substrate Scope and Limitations

-

Alkenes : Styrenes, vinyl ethers, and electron-deficient alkenes (e.g., acrylates) react efficiently. For (2-nitroethenyl)cyclopropane, ethylene or substituted ethylene derivatives could serve as substrates.

-

Diazo Compounds : α-Nitro diazoesters (e.g., 1 ) are optimal due to their stability and reactivity.

Example Synthesis

Reaction of α-diazo-α-nitro ethyl acetate with ethylene gas under Rh catalysis produces a cyclopropane with geminal nitro and ester groups. Subsequent hydrolysis and decarboxylation could yield this compound, though this pathway requires experimental validation.

Corey–Chaykovsky Cyclopropanation of Nitro-Substituted Enones

Reaction Design and Optimization

The Corey–Chaykovsky method employs sulfoxonium ylides to cyclopropanate α,β-unsaturated carbonyl compounds (enones). For nitro-substituted enones, this strategy could directly yield this compound. A model reaction using trimethylsulfoxonium iodide and sodium hydride generates the ylide, which attacks the enone to form the cyclopropane.

Key Conditions

Substrate Adaptation for Nitro Groups

-

Enone Synthesis : Nitro-substituted chalcones (e.g., 3 ) can be prepared via Claisen–Schmidt condensation of nitroacetophenone with aldehydes.

-

Cyclopropanation : The ylide attacks the β-carbon of the enone, followed by ring closure to form the cyclopropane.

Example Pathway

-

Synthesize 2-nitrochalcone (3 ) via condensation of nitroacetophenone and acetaldehyde.

-

Cyclopropanate 3 using trimethylsulfoxonium iodide/NaH to yield this compound (4 ).

Michael Initiated Ring Closure (MIRC) of Nitroalkenes

Mechanistic Overview

The MIRC strategy involves conjugate addition of a nucleophile to a nitroalkene, followed by intramolecular ring closure to form the cyclopropane. For this compound, a nitroalkene such as 1-nitropropene (5 ) could serve as the substrate.

Key Conditions

Synthetic Application

-

Nitroalkene Preparation : 1-Nitropropene (5 ) is synthesized via Henry reaction of nitroethane with formaldehyde.

-

Conjugate Addition : Treatment of 5 with a thiolate generates a thioether intermediate.

-

Ring Closure : Base-mediated elimination forms the cyclopropane ring, yielding this compound (6 ).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed | High stereoselectivity; broad substrate scope | Requires specialized catalysts; high cost | 45–85% | Moderate |

| Corey–Chaykovsky | Mild conditions; no transition metals | Limited to enones; nitro-enone synthesis challenging | 60–75% | High |

| MIRC | Atom-economical; uses simple nucleophiles | Sensitivity to nitroalkene stability | 50–80% | Moderate |

Chemical Reactions Analysis

Cyclopropanation Methods

-

Diazomethane Photolysis : This involves the photolysis of diazomethane (CH₂N₂) to form methylene carbene, which then adds to alkenes to form cyclopropanes .

-

Simmons-Smith Reaction : Uses diiodomethane (CH₂I₂) with a zinc-copper couple to generate a carbene-like intermediate .

-

Haloform Method : Involves the deprotonation of haloforms (e.g., CHBr₃) to form dihalocarbenes, which react with alkenes .

Potential Reactions of (2-Nitroethenyl)cyclopropane

Given the lack of specific data on this compound, we can infer potential reactions based on similar compounds:

-

Electrophilic Addition : The nitro group could enhance the reactivity of the ethenyl group towards electrophiles.

-

Nucleophilic Substitution : The cyclopropane ring might undergo ring-opening reactions under certain conditions.

-

Cycloaddition Reactions : The ethenyl group could participate in cycloadditions with other unsaturated compounds.

Related Research Findings

While specific studies on this compound are scarce, related compounds offer insights:

-

Nitrocyclopropanes : These compounds have been studied for their synthesis and reactivity. For example, nitrocyclopropanes can be prepared from unsaturated carbonyl compounds and nitromethane .

-

Cyclopropane Derivatives : Enantioselective synthesis methods, such as Michael Initiated Ring Closure (MIRC), have been developed for various cyclopropane derivatives .

Data Tables

Due to the limited availability of specific data on this compound, the following table summarizes general properties and potential reactions of related compounds:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (2-Nitroethenyl)cyclopropane serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic additions and cycloadditions, allows chemists to construct intricate molecular architectures.

- The compound can undergo oxidation to yield nitro derivatives of cyclopropane or reduction to form amino derivatives, showcasing its versatility as a synthetic precursor .

Mechanism of Action

- The nitro group can engage in redox reactions, while the cyclopropane ring is prone to ring-opening reactions, generating reactive intermediates that can interact with biological molecules . This property is particularly useful in the design of new synthetic pathways.

Biological Research

Pharmacological Potential

- Research into this compound has revealed its potential as a pharmacophore in drug design. The compound's structural features may allow it to interact favorably with biological targets, making it a candidate for developing novel therapeutics .

- Studies are ongoing to explore its biological activity and possible interactions with biomolecules, which could lead to advancements in medicinal chemistry.

Industrial Applications

Specialty Chemicals and Materials

- In industrial contexts, this compound is utilized in synthesizing specialty chemicals that possess unique properties. This includes its application in the production of polymers and other materials that require specific mechanical or chemical characteristics .

- The compound's reactivity allows for the development of materials that can be tailored for particular applications, enhancing performance in various industrial processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-nitroethenyl)cyclopropane involves its interaction with molecular targets through its nitro and cyclopropane groups. The nitro group can undergo redox reactions, while the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The nitroethenyl group distinguishes (2-nitroethenyl)cyclopropane from other substituted cyclopropanes. Key comparisons include:

| Compound | Substituent | Electronic Effects | Ring Strain | Conformational Flexibility |

|---|---|---|---|---|

| This compound | Nitroethenyl (-CH₂NO₂) | Strong electron-withdrawing | Increased due to EWG | Reduced (rigid nitro group) |

| Phenylcyclopropane | Phenyl (-C₆H₅) | Mild electron-withdrawing/donating | Moderate | Moderate (planar aryl group) |

| Ethynylcyclopropane | Ethynyl (-C≡CH) | Electron-withdrawing (sp hybridization) | High | Highly rigid |

| Methylcyclopropane | Methyl (-CH₃) | Electron-donating | Low | High |

Key Findings :

- The nitroethenyl group increases ring strain compared to methyl or phenyl substituents, enhancing reactivity in ring-opening or cycloaddition reactions .

- Computational studies (e.g., OPLS force field) suggest nitro-substituted cyclopropanes require parameter adjustments to model angle bending and torsional strain accurately .

This compound vs. Phenylnitrocyclopropane

- Corey–Chaykovsky Method : Phenylnitrocyclopropane is synthesized via cyclopropanation of phenylnitroethene with trimethyloxosulfonium iodide/NaH . This method may extend to this compound by substituting the nitroethene precursor.

- MIRC Reactions: Enantioselective MIRC reactions using chiral catalysts (e.g., thiourea-based organocatalysts) achieve high enantiomeric excess (ee >90%) in nitrocyclopropanes, though direct application to this compound remains unexplored .

Ethynylcyclopropanes

- Ethynyl substituents are introduced via Sonogashira coupling or alkyne cyclization, methods distinct from nitrocyclopropane synthesis .

Stereochemical Considerations

- Diastereomerism : Cyclopropanes with two chiral centers (e.g., pyrethroids) exhibit diastereomerism, influencing physical properties like melting points . This compound’s single chiral center (if present) simplifies stereochemical analysis.

- Enantioselectivity : MIRC reactions achieve >90% ee for nitrocyclopropanes, outperforming traditional methods for ethynyl- or methyl-substituted analogs .

Stability and Hazards

- Thermal Stability : Nitro groups may reduce thermal stability compared to methyl or phenyl substituents, though specific data for this compound is lacking .

Biological Activity

(2-Nitroethenyl)cyclopropane is a compound that has garnered attention due to its potential biological activities. This article delves into the mechanisms, effects, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a nitro group attached to an ethylene moiety. The unique structure allows for diverse interactions within biological systems, primarily due to the presence of the nitro group, which can participate in redox reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction, leading to the generation of reactive intermediates that can induce cellular toxicity. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro compounds have been shown to exert bactericidal effects by damaging microbial DNA and proteins .

- Electrophilic Interactions : The electrophilic nature of the nitro group facilitates nucleophilic attacks from biological macromolecules (e.g., proteins), potentially leading to enzyme inhibition or modification of cellular pathways .

- Conformational Effects : The cyclopropane ring can impose conformational constraints on the molecule, enhancing its binding affinity to biological targets compared to non-cyclized analogs .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, studies have shown that nitro-substituted compounds can effectively target Helicobacter pylori and Mycobacterium tuberculosis .

Antitumor Potential

The compound's ability to induce oxidative stress through redox cycling may contribute to its antitumor effects. Nitro compounds have been explored as potential chemotherapeutic agents due to their capacity to selectively kill cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro-substituted cyclopropanes, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| Nitro Compound A | 25 | S. aureus |

| Nitro Compound B | 100 | P. aeruginosa |

This table illustrates the competitive efficacy of this compound compared to other nitro compounds .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

These findings suggest that this compound possesses notable cytotoxicity against cancer cells, indicating its potential as an antitumor agent .

Q & A

Q. What are the recommended protocols for synthesizing (2-nitroethenyl)cyclopropane, and how can its structural integrity be validated experimentally?

Synthesis of cyclopropane derivatives often involves ring-closing strategies or [2+1] cycloadditions. For this compound, a nitroalkene precursor could undergo cyclopropanation via transition metal catalysis or photochemical methods. Post-synthesis, structural validation should combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key NMR signals for the cyclopropane ring include upfield-shifted protons (δH 0.5–1.5 ppm) and carbons (δC 10–20 ppm), with coupling constants (e.g., J = 5–8 Hz) confirming cis/trans configurations . IR absorption bands near 1700 cm<sup>-1</sup> (C=O) and 3300 cm<sup>-1</sup> (N-H) may indicate nitrovinyl functional groups. A stepwise workflow (Table 1) is recommended:

| Step | Method | Key Parameters |

|---|---|---|

| 1 | Synthesis | Catalyst: Pd(OAc)2, solvent: DCM, 25°C |

| 2 | Purification | Column chromatography (hexane:EtOAc 4:1) |

| 3 | NMR Analysis | <sup>1</sup>H (400 MHz), <sup>13</sup>C (100 MHz) |

| 4 | IR Validation | FT-IR, resolution 4 cm<sup>-1</sup> |

Q. What safety considerations are critical when handling this compound in laboratory settings?

While specific toxicological data for this compound are limited, analogous nitroaromatic compounds (e.g., 2-nitroaniline) suggest potential respiratory and dermal hazards. Adopt precautionary measures:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Implement emergency protocols for accidental exposure, including eye rinsing (15 min) and medical consultation.

- Store in inert atmospheres (argon) to prevent nitro group decomposition.

Advanced Research Questions

Q. How can computational force fields be optimized to model the conformational dynamics of this compound?

The OPLS-AA force field often underestimates cyclopropane ring strain. To improve accuracy:

- Parameterization : Adjust six bonded parameters (bond lengths, angles, dihedrals) using hybrid quantum mechanics/molecular mechanics (QM/MM) ensembles. Match low-energy conformers to reference DFT data (e.g., B3LYP/6-311+G(d,p)) .

- Validation : Compare simulated torsional barriers (e.g., nitrovinyl rotation) with experimental data. A deviation >5% necessitates re-parameterization.

- Application : Use optimized parameters in MD simulations (GROMACS/AMBER) to predict thermal stability (ΔGconf) and reactivity in solution.

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Discrepancies often arise from solvent effects, isotopic impurities, or basis set limitations. Mitigation strategies include:

- Iterative Refinement : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) and larger basis sets (e.g., def2-TZVP) .

- Statistical Analysis : Apply Shapiro-Wilk tests to experimental NMR data to identify outliers. Use Bland-Altman plots to quantify systematic errors between theory and experiment .

- Case Study : If calculated <sup>13</sup>C shifts for the cyclopropane carbons deviate by >3 ppm, re-examine the equilibrium geometry (e.g., cis vs. trans ring substituents).

Q. What role does the nitrovinyl group play in modulating the electronic properties of this compound?

The nitro group introduces strong electron-withdrawing effects, altering frontier molecular orbitals (FMOs):

- HOMO-LUMO Gap : Density functional theory (DFT) predicts a narrowed gap (~3.5 eV) due to conjugation between the cyclopropane ring and nitrovinyl moiety .

- Charge Transfer : Natural bond orbital (NBO) analysis reveals partial charge delocalization (≈0.2 e<sup>-</sup>) from the cyclopropane to the nitro group.

- Experimental Validation : Compare with cyclic voltammetry (CV) data to confirm reduction potentials linked to LUMO stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.